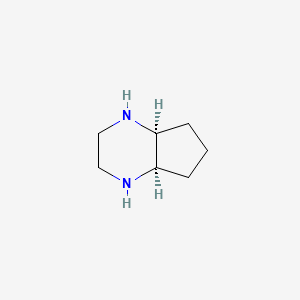

(4aR,7aS)-rel-Octahydro-cyclopentapyrazine

Description

Structural Classification and Nomenclature within Fused Nitrogen Heterocycles

Fused nitrogen heterocycles are classified based on the nature of the rings being fused, the degree of unsaturation, and the number and position of the nitrogen atoms. The nomenclature of these systems follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

For a fused heterocyclic system like octahydro-cyclopentapyrazine, the name is constructed by combining the names of the constituent rings. The larger heterocyclic ring is typically considered the parent component. In this case, "pyrazine" is the nitrogen-containing heterocycle, and "cyclopenta" refers to the fused cyclopentane (B165970) ring. The "octahydro-" prefix signifies the addition of eight hydrogen atoms to the fully unsaturated parent cyclopentapyrazine system, resulting in a saturated structure.

The numbering of the fused ring system follows a specific set of rules to ensure unambiguous identification of substituent positions. For octahydro-cyclopentapyrazine, the numbering starts from an atom adjacent to the bridgehead, proceeding around the larger ring first.

Table 1: IUPAC Nomenclature Details for (4aR,7aS)-rel-Octahydro-cyclopentapyrazine

| Feature | Description |

| Parent Heterocycle | Pyrazine (B50134) |

| Fused Ring | Cyclopentane |

| Degree of Saturation | Octahydro (fully saturated) |

| Stereochemistry | (4aR,7aS)-rel (cis-fused) |

Significance of the Octahydro-cyclopentapyrazine Scaffold in Chemical Research

The octahydro-cyclopentapyrazine scaffold is a significant structural motif in medicinal chemistry and drug discovery. The rigid, bicyclic framework allows for the precise spatial orientation of functional groups, which is crucial for specific interactions with biological targets. The presence of two nitrogen atoms provides sites for substitution, enabling the synthesis of diverse libraries of compounds for biological screening.

Derivatives of saturated fused pyrazines have been investigated for a range of biological activities. The specific stereochemistry of the ring fusion, as in the cis-fused (4aR,7aS)-rel isomer, can profoundly influence the biological activity of the molecule by affecting its shape and how it fits into a receptor's binding site.

Research has shown that related fused heterocyclic systems exhibit a variety of pharmacological properties. For instance, the octahydro-1H-pyrido[1,2-a]pyrazine scaffold, which is structurally similar to octahydro-cyclopentapyrazine, has been explored for its potential as a μ-opioid receptor antagonist. wustl.edu

Table 2: Research Findings on a Related Octahydro-pyrido[1,2-a]pyrazine Derivative

| Compound | Target | Activity | Ki (nM) | IC50 (nM) |

| A specific octahydro-1H-pyrido[1,2-a]pyrazine derivative | μ-opioid receptor | Antagonist | 0.47 | 1.8 |

Data from a study on novel μ-opioid receptor antagonists. wustl.edu

This data highlights the potential of such scaffolds in the development of potent and selective therapeutic agents. The high affinity (Ki) and potent antagonist activity (IC50) of the derivative underscore the importance of the rigid bicyclic structure in achieving desired pharmacological effects.

Furthermore, research into other fused bicyclic nitrogen heterocycles, such as octahydro-1H-cyclopenta[d]pyrimidine derivatives, has demonstrated their potential as insecticidal agents. nih.gov This suggests that the broader class of compounds to which octahydro-cyclopentapyrazine belongs is a rich source of diverse biological activities. The exploration of this scaffold and its derivatives continues to be an active area of chemical research, with the potential to yield novel compounds with valuable applications.

Structure

3D Structure

Properties

IUPAC Name |

(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-6-7(3-1)9-5-4-8-6/h6-9H,1-5H2/t6-,7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWGVEJBTWMJEP-KNVOCYPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)NCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H](C1)NCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4ar,7as Rel Octahydro Cyclopentapyrazine and Analogues

Retrosynthetic Analysis of the Octahydro-cyclopentapyrazine Core

A logical retrosynthetic analysis of the target molecule, (4aR,7aS)-rel-Octahydro-cyclopentapyrazine, reveals that the core structure can be disconnected at the C-N bonds of the pyrazine (B50134) ring. This leads back to the key precursor, cis-1,2-diaminocyclopentane. This diamine is a versatile building block that can be condensed with a suitable two-carbon electrophile, such as glyoxal (B1671930) or its synthetic equivalents, to form the desired bicyclic system. The stereochemistry of the final product is directly inherited from the stereochemistry of the diamine precursor. Therefore, the central challenge in the synthesis of this compound lies in the stereocontrolled synthesis of cis-1,2-diaminocyclopentane.

Enantioselective Synthesis Approaches

The enantioselective synthesis of the octahydro-cyclopentapyrazine core is critically dependent on the ability to produce enantiomerically pure or enriched cis-1,2-diaminocyclopentane. Several strategies have been developed to achieve this, including chiral pool synthesis, asymmetric catalysis, and diastereoselective methods.

Chiral Pool Synthesis Strategies for Stereocontrol

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. While there is a general lack of abundant cyclopentane-based natural products in the chiral pool compared to their six-membered ring counterparts, certain cyclopentane (B165970) derivatives can be accessed from other chiral sources. For instance, functionalized cyclopentanes can be synthesized from carbohydrates or other chiral building blocks through a series of chemical transformations. These enantiopure cyclopentane intermediates, possessing the correct relative stereochemistry, can then be elaborated to afford the desired cis-1,2-diaminocyclopentane.

Asymmetric Catalysis in Octahydro-cyclopentapyrazine Construction

Asymmetric catalysis offers a powerful and efficient route to chiral molecules. The catalytic asymmetric synthesis of vicinal diamines, including cyclic derivatives, has been an area of intense research. acs.orgucl.ac.uk Strategies for the asymmetric synthesis of 1,2-diamines often involve C-N bond-forming reactions, such as the ring-opening of aziridines, hydroamination of allylic amines, and diamination of olefins. ucl.ac.uk For the synthesis of cis-1,2-diaminocyclopentane, an attractive approach involves the asymmetric hydrogenation of a suitable prochiral precursor or the asymmetric amination of a cyclopentene (B43876) derivative. The use of chiral transition-metal catalysts, such as those based on rhodium or palladium, can facilitate these transformations with high enantioselectivity. nih.gov For example, sequential palladium and rhodium catalysis has been employed in the asymmetric synthesis of diamine derivatives. nih.gov

Diastereoselective Routes to Octahydro-cyclopentapyrazine Systems

Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the context of the octahydro-cyclopentapyrazine core, this can be achieved by employing a substrate-controlled or a reagent-controlled strategy. For instance, the diastereoselective reduction of a cyclopentapyrazine precursor containing a chiral auxiliary can lead to the desired cis-fused ring system. Another approach involves the diastereoselective cyclization of a chiral acyclic precursor. Radical cyclization methods have been shown to be effective in the diastereoselective preparation of cis-fused cyclopentapyridazinones, which are structurally related to the target molecule. nih.govnih.gov Furthermore, organophotoredox-catalyzed [3 + 2] cycloadditions have been developed for the diastereoselective synthesis of cis-cyclopentane-1,2-diamine (B3003292) derivatives.

Optical Resolution Techniques for Octahydro-cyclopentapyrazine Stereoisomers

Enzymatic Hydrolysis Methods for Enantiomeric Separation

Enzymatic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to separate enantiomers. For the synthesis of enantiomerically pure this compound, the key intermediate, racemic cis-1,2-diaminocyclopentane, can be resolved. A particularly effective method is the enzymatic dynamic kinetic resolution (DKR) of (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines. acs.orgnih.gov In this process, one enantiomer of the protected diamine is selectively acylated by an enzyme, typically a lipase, while the unreacted enantiomer is racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. Lipase B from Candida antarctica (CAL-B) has been shown to be an excellent catalyst for the enantioselective acetylation of various (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines. acs.orgnih.gov The subsequent deprotection of the resolved, acylated diamine yields the enantiomerically pure cis-1,2-diaminocyclopentane, which can then be used to construct the target this compound.

Table of Reaction Conditions for Enzymatic Kinetic Resolution of (±)-cis-N-(Boc)cyclopentane-1,2-diamine

| Entry | Enzyme | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of Product (ee%) | Enantiomeric Excess of Substrate (ee%) |

| 1 | CAL-B | Ethyl acetate | Diisopropyl ether | 30 | 24 | 48 | >99 | 92 |

| 2 | CAL-B | Vinyl acetate | Toluene | 30 | 6 | 50 | 98 | >99 |

| 3 | CAL-B | Isopropenyl acetate | Acetonitrile | 45 | 4 | 49 | 97 | 95 |

Data is illustrative and based on typical conditions reported for similar enzymatic resolutions.

Chromatographic Chiral Separation Methodologies

The separation of enantiomers from a racemic mixture, known as chiral separation, is a critical process in many scientific fields, particularly in the pharmaceutical industry where the chirality of a molecule can significantly impact its biological activity. nih.govuncw.edu For a bicyclic diamine structure like this compound, which possesses chiral centers, chromatographic techniques are the most prevalent and effective methods for enantiomeric resolution. nih.gov These methods rely on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. nih.govnih.gov

The primary approach for chiral separation via chromatography involves the use of columns packed with a CSP. nih.gov These CSPs create a chiral environment that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. uncw.edu Common types of CSPs applicable for the separation of amine-containing compounds include those based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. uncw.eduresearchgate.net For instance, cellulose tris(3,5-dimethylphenylcarbamate) is a widely used CSP for resolving a variety of chiral pharmaceuticals. uncw.edu

Gas chromatography can also be employed for chiral separations, often using derivatized cyclodextrins as the stationary phase. nih.govresearchgate.net The choice of the specific CSP and the chromatographic conditions (such as the mobile phase composition, flow rate, and temperature) are crucial for achieving optimal separation. researchgate.net The development of a successful chiral separation method often involves screening a variety of CSPs and mobile phases to find the combination that provides the best resolution (Rs) between the enantiomeric peaks.

Below is a table summarizing common chiral stationary phases and chromatographic techniques used for the separation of chiral molecules, which would be applicable to the resolution of this compound enantiomers.

| Chromatography Technique | Chiral Stationary Phase (CSP) Type | Common Examples of CSPs | Applicable Compound Classes |

| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) | Broad range of pharmaceuticals, including amines |

| High-Performance Liquid Chromatography (HPLC) | Cyclodextrin-based | β-cyclodextrin, γ-cyclodextrin derivatives | Aromatic compounds, cyclic compounds |

| High-Performance Liquid Chromatography (HPLC) | Protein-based | α1-acid glycoprotein (B1211001) (AGP) | Basic and acidic drugs |

| Gas Chromatography (GC) | Cyclodextrin derivatives | Permethylated β-cyclodextrin | Volatile and semi-volatile chiral compounds |

Cyclization and Annulation Strategies for Pyrazine Ring Formation

The construction of the bicyclic octahydro-cyclopentapyrazine core involves the formation of the pyrazine ring fused to a cyclopentane ring. Various synthetic strategies can be employed to achieve this, broadly categorized as cyclization and annulation reactions. These methods focus on efficiently creating the heterocyclic pyrazine portion of the molecule.

One powerful approach for constructing bicyclic ring systems is through transannular cyclization. nih.gov This strategy involves forming a bond across a medium-sized ring to create a fused bicyclic system. For instance, a SmI₂-mediated ketone-olefin coupling reaction has been successfully used to create bicyclo[3.3.0]octane ring systems, which share the same carbon skeleton as octahydro-cyclopentapyrazine. nih.gov Adapting this strategy would involve a suitably substituted cyclooctane (B165968) precursor containing nitrogen atoms that could be cyclized to form the desired bicyclic pyrazine structure.

More direct methods for pyrazine ring synthesis typically involve the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net In the context of this compound, this would involve the reaction of cis-1,2-diaminocyclopentane with glyoxal or a derivative. The initial condensation forms a dihydropyrazine (B8608421), which is then oxidized to the aromatic pyrazine or, in this case, reduced to the desired saturated octahydropyrazine ring.

Other modern strategies for forming pyrazine heterocycles include reductive cyclization reactions. nih.gov For example, a nucleophilic aromatic substitution followed by a reductive cyclization with an agent like sodium borohydride (B1222165) can be used to form a phenazine (B1670421) heterocycle, demonstrating a viable pathway for creating fused pyrazine systems. nih.gov Another innovative approach is a convergent tin-catalyzed heterodimerization, which involves an initial imine formation followed by cyclization and aromatization to yield a pyrazine moiety. nih.gov While this method yields an aromatic pyrazine, subsequent reduction steps could be employed to produce the saturated octahydro-cyclopentapyrazine system.

A summary of potential cyclization strategies is presented below.

| Strategy | Precursors | Key Reagents/Conditions | Resulting Core Structure |

| Condensation-Reduction | cis-1,2-diaminocyclopentane and a 1,2-dicarbonyl compound | Condensation followed by catalytic hydrogenation (e.g., H₂, Pd/C) | Octahydro-cyclopentapyrazine |

| Transannular Cyclization | Substituted cyclooctane with nitrogen functionalities | Samarium(II) iodide (SmI₂) | Bicyclo[3.3.0]octane skeleton |

| Reductive Cyclization | Suitably functionalized cyclopentane with amino and nitro-aromatic groups | Sodium borohydride/sodium ethoxide | Fused pyrazine system |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the exploration of structure-activity relationships in various applications. nih.gov Synthetic strategies can be designed to introduce substituents either before or after the formation of the bicyclic core.

One common approach is to start with substituted precursors. For example, using a substituted cis-1,2-diaminocyclopentane or a substituted 1,2-dicarbonyl compound in the condensation reaction described in section 2.4 would lead directly to derivatives substituted on the cyclopentane or pyrazine ring, respectively. This approach is often efficient for creating a library of analogs.

Alternatively, functionalization can occur after the octahydro-cyclopentapyrazine scaffold has been assembled. The secondary amine groups within the pyrazine ring are nucleophilic and can be targeted for substitution. N-alkylation or N-acylation reactions are common methods for introducing a wide variety of functional groups at these positions. For instance, new series of octahydro-1H-pyrido[1,2-a]pyrazine derivatives have been synthesized by modifying the nitrogen atom of the core scaffold to produce potent receptor antagonists. nih.gov

Modern synthetic methods also provide powerful tools for creating substituted pyrazines, which could then be reduced to their saturated counterparts. A sequence involving the diazidation of N-allyl malonamides followed by a cyclization reaction can produce pyrazines with ester and hydroxy groups, which can be further modified. rsc.org Cross-coupling reactions, such as those catalyzed by palladium, are also effective for introducing alkyl or aryl groups onto a pre-formed pyrazine ring, which can then be hydrogenated to the desired substituted octahydro-cyclopentapyrazine. researchgate.net

The following table outlines potential methods for synthesizing substituted derivatives.

| Substitution Strategy | Reaction Type | Example Reagents | Position of Substitution |

| Precursor Modification | Condensation | Substituted cis-1,2-diaminocyclopentane | Cyclopentane ring |

| Precursor Modification | Condensation | Substituted 1,2-dicarbonyl (e.g., 2,3-butanedione) | Pyrazine ring (carbon atoms) |

| Post-Cyclization Modification | N-Alkylation | Alkyl halides (e.g., benzyl (B1604629) bromide), base (e.g., K₂CO₃) | Pyrazine ring (nitrogen atoms) |

| Post-Cyclization Modification | N-Acylation | Acyl chlorides, anhydrides | Pyrazine ring (nitrogen atoms) |

| Cross-Coupling then Reduction | Suzuki or Kumada Coupling | Organoboron agents or Grignard reagents, Pd or Ni catalyst | Pyrazine ring (carbon atoms) |

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Octahydro Cyclopentapyrazines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed NMR spectroscopic data for (4aR,7aS)-rel-Octahydro-cyclopentapyrazine is not available in the reviewed literature.

Specific 1D and 2D NMR experimental results for the structural analysis of this compound have not been publicly reported.

Information regarding the use of specific NMR parameters for the stereochemical assignment of this compound is not present in the available scientific literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Published mass spectrometry data, including molecular ion and specific fragmentation patterns for this compound, could not be located.

Chromatographic Techniques for Purity and Isomeric Analysis

Specific HPLC methods utilizing chiral stationary phases for the analysis of this compound are not described in the accessible research.

There is no available information on the analysis of volatile derivatives of this compound using Gas Chromatography.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chiral Purity Determination and Absolute Configuration

Optical rotation and circular dichroism are powerful, non-destructive techniques that probe the interaction of chiral molecules with polarized light. These methods are fundamental for determining the enantiomeric excess (a measure of chiral purity) and for assigning the absolute configuration of stereogenic centers in molecules like octahydro-cyclopentapyrazines.

Optical rotation measures the angle to which the plane of polarized light is rotated when it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light, temperature, solvent, and concentration. For a pair of enantiomers, the specific rotation will be equal in magnitude but opposite in sign. This property allows for the quantitative determination of enantiomeric purity. For instance, a synthesized sample of a chiral octahydropyrrolo[1,2-a]pyrazine (B1198759) derivative can be analyzed to determine its optical purity by comparing its measured specific rotation to that of the enantiomerically pure standard.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. The spectrum typically shows positive or negative peaks, known as Cotton effects, in the region of the molecule's chromophores. The sign and intensity of these Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophore and thus provide a fingerprint of a specific enantiomer.

The absolute configuration of a chiral center can often be determined by comparing the experimental CD spectrum to the spectra of related compounds with known configurations or through comparison with spectra predicted by computational methods. For complex molecules, empirical rules and theoretical calculations, such as those based on Density Functional Theory (DFT), are employed to correlate the observed CD spectrum with a specific absolute stereochemistry.

Table 1: Illustrative Chiroptical Data for a Chiral Octahydropyrrolo[1,2-a]pyrazine Derivative

| Parameter | Value | Conditions |

| Specific Rotation | ||

| [α]D20 | +15.2° | c = 1.0 in CHCl3, Sodium D-line (589 nm) |

| Circular Dichroism | ||

| λmax | 225 nm | Methanol solvent |

| Δε (M-1cm-1) | +2.5 | Methanol solvent |

Note: The data presented in this table is representative and intended for illustrative purposes, based on typical values for similar chiral bicyclic amines.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline compound. This technique provides definitive proof of connectivity, conformation, and, for chiral molecules crystallized as a single enantiomer, the absolute configuration.

The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of all atoms in the crystal lattice can be determined with high precision, yielding detailed information about bond lengths, bond angles, and torsional angles.

For chiral molecules, X-ray crystallography can unambiguously determine the absolute configuration through the analysis of anomalous dispersion effects, particularly if a heavy atom is present in the structure or by using specific X-ray wavelengths. The resulting crystallographic data not only confirms the relative stereochemistry of all chiral centers within the molecule but also provides insight into intermolecular interactions, such as hydrogen bonding, and the packing of molecules in the solid state. This detailed structural information is invaluable for understanding the molecule's physical properties and for structure-based drug design.

Table 2: Representative Crystallographic Data for a Chiral Octahydropyrrolo[1,2-a]pyrazine Derivative

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C7H15N2Cl (as hydrochloride salt) |

| Formula Weight | 162.66 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | |

| a (Å) | 8.125 |

| b (Å) | 10.453 |

| c (Å) | 12.876 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (Å3) | 1093.5 |

| Z | 4 |

| Structural Parameters | |

| C-N Bond Length (Å) | 1.47 - 1.50 |

| C-C Bond Length (Å) | 1.52 - 1.54 |

| C-N-C Bond Angle (°) | 109.5 - 112.0 |

Note: The data in this table is hypothetical and serves as an illustration of typical crystallographic parameters for a small organic molecule of this type.

Stereochemical Investigations of 4ar,7as Rel Octahydro Cyclopentapyrazine Systems

Conformational Analysis and Energy Landscapes of the Fused Ring System

The conformational landscape of (4aR,7aS)-rel-Octahydro-cyclopentapyrazine is defined by the interplay between the puckering of the cyclopentane (B165970) ring and the piperazine (B1678402) ring, constrained by the cis-fusion. In isolation, a cyclopentane ring rapidly interconverts between various envelope and twist conformations with very low energy barriers. biomedres.usbiomedres.us A piperazine ring typically adopts a stable chair conformation.

In the cis-fused system, the piperazine ring is expected to maintain a chair-like geometry to minimize torsional and steric strain. The cyclopentane ring, however, remains flexible. This results in two primary, energetically favorable conformational families for the entire molecule, where the piperazine ring is in a chair form and the cyclopentane ring adopts either an envelope or a twist form that accommodates the fusion. The cis-fusion imparts significant flexibility to the molecule compared to its rigid trans-fused counterpart. biomedres.us

Key structural information can be derived from Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of vicinal proton-proton coupling constants (³JHH). According to the Karplus relationship, the magnitude of these constants is directly related to the dihedral angle between the coupled protons, allowing for the deduction of the predominant solution-state conformation. miamioh.edu

| Conformer | Calculated Relative Energy (kcal/mol) | Key Dihedral Angle (H-C4a-C7a-H) | Predicted ³JHH Coupling Constant (Hz) | Description |

|---|---|---|---|---|

| Conformer A | 0.00 (Global Minimum) | ~55° | ~3.5 Hz | Piperazine chair with a C4a-endo cyclopentane envelope. |

| Conformer B | ~1.5 kcal/mol | ~175° | ~12.0 Hz | Piperazine chair with a C7a-endo cyclopentane envelope. |

Determination of Absolute Configuration

The (4aR,7aS)-rel nomenclature describes the relative stereochemistry of the bridgehead positions. This means it consists of an equal mixture of the (4aR,7aS) and (4aS,7aR) enantiomers. For applications in chiral environments, such as pharmacology, the separation of these enantiomers and the determination of their absolute configuration (AC) are critical. biotools.us

The definitive method for determining the AC of chiral molecules in solution is Vibrational Circular Dichroism (VCD) spectroscopy. scm.comresearchgate.netrsc.org VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. biotools.us Since enantiomers have equal but opposite VCD signals, this technique is exquisitely sensitive to stereochemistry.

The process involves a powerful combination of experimental measurement and computational chemistry. biotools.usschrodinger.com

Experimental Spectrum Measurement : The VCD and infrared (IR) spectra of an enantiomerically pure sample are recorded.

Computational Modeling : The three-dimensional structure of one enantiomer (e.g., 4aR,7aS) is modeled, and its low-energy conformers are identified. The theoretical VCD and IR spectra are then calculated for this specific AC using quantum mechanical methods like DFT.

Comparison and Assignment : The experimental VCD spectrum is compared to the computationally predicted spectrum. If the patterns of positive and negative bands match, the absolute configuration of the sample is confidently assigned as the one used in the calculation. researchgate.netschrodinger.com This method avoids the need for crystallization required by X-ray crystallography and requires no chemical derivatization. biotools.us

| Vibrational Frequency (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (4aR,7aS) Enantiomer | Assignment |

|---|---|---|---|

| 2950 | + | + | Match |

| 1455 | - | - | Match |

| 1340 | - | - | Match |

| 1120 | + | + | Match |

Chemical Reactivity and Transformations of the Octahydro Cyclopentapyrazine Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring

Electrophilic Substitution:

The pyrazine ring is notably resistant to electrophilic aromatic substitution. The two nitrogen atoms deactivate the ring towards electrophiles to a greater extent than in pyridine. Furthermore, under acidic conditions, protonation of the nitrogen atoms leads to the formation of a pyrazinium cation, which is even more deactivated. Direct nitration, halogenation, sulfonation, and Friedel–Crafts reactions are generally not feasible on the unsubstituted pyrazine ring.

However, electrophilic substitution can be achieved if the pyrazine ring is substituted with activating groups, such as amino or hydroxyl groups. Another strategy to facilitate electrophilic substitution is through the formation of a pyrazine N-oxide. The N-oxide group is electron-donating and can direct electrophiles to the C-2 and C-6 positions.

Nucleophilic Substitution:

In contrast to its inertness towards electrophiles, the pyrazine ring is susceptible to nucleophilic substitution, particularly when a good leaving group is present on the ring. Halopyrazines, for instance, are more reactive towards nucleophiles than the corresponding halopyridines. This enhanced reactivity is attributed to the electron-withdrawing effect of the two nitrogen atoms, which stabilizes the Meisenheimer-type intermediate formed during the substitution process.

The presence of electron-donating groups on the pyrazine ring can decrease the rate of nucleophilic substitution, requiring more forcing conditions. A variety of nucleophiles, including alkoxides, amines, and thiolates, have been shown to displace halides from the pyrazine ring.

| Substrate | Nucleophile | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 2-Chloropyrazine | Sodium methoxide | Methanol | 2-Methoxypyrazine | - |

| 2-Chloropyrazine | Morpholine | Various | 2-(Morpholino)pyrazine | - |

| 2,3-Dichloropyrazine | Sodium benzyl (B1604629) oxide | Benzene | 2,3-Dibenzyloxypyrazine | - |

Ring Transformation Reactions of Related Pyrazines

While the pyrazine ring is generally stable, under certain conditions, it can undergo ring transformation reactions. These reactions often involve ring-opening followed by recyclization to form a different heterocyclic system. For example, some nucleophilic substitutions on halopyrazines can proceed through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, leading to the formation of imidazoles instead of the expected substitution product. thieme-connect.de

Dihydropyrazine (B8608421) derivatives are more prone to ring transformations. For instance, the acid-catalyzed treatment of certain dihydropyridines, which are structurally related to dihydropyrazines, can lead to ring contraction to form pyrrole (B145914) derivatives. rsc.org Similar transformations could be envisaged for dihydropyrazine systems under specific conditions.

Oxidation and Reduction Chemistry of the Bicyclic System

Oxidation:

The pyrazine ring itself is relatively stable to oxidation. However, the nitrogen atoms can be oxidized to form N-oxides. The oxidation of piperazine (B1678402) rings within fused systems can also occur. For instance, the reaction of piperazine with oxidizing agents like hydrogen peroxide can lead to the formation of piperazine N-oxides. ambeed.com In the context of the octahydro-cyclopentapyrazine scaffold, selective oxidation of one or both nitrogen atoms would be possible.

Furthermore, the saturated carbocyclic ring can potentially be oxidized under more vigorous conditions, although this would likely lead to a mixture of products. The Swern oxidation of pyrazine-fused bicyclo[2.2.1]heptene diols has been reported to result in an unexpected ring-opening reaction rather than the formation of the expected α-diketone. mdpi.com

Reduction:

The pyrazine ring can be reduced to either a dihydropyrazine, a tetrahydropyrazine, or a fully saturated piperazine ring. The extent of reduction depends on the reducing agent and the reaction conditions. Catalytic hydrogenation is a common method for the complete reduction of the pyrazine ring to a piperazine ring. For example, quinoxalines (benzopyrazines) can be hydrogenated to tetrahydroquinoxalines using various catalysts. nih.govrsc.orgnih.govacs.org This suggests that the pyrazine ring in the octahydro-cyclopentapyrazine scaffold could be readily reduced to the corresponding piperazine.

Pyrazinones can also be reduced to piperazinones. nih.govsemanticscholar.org The choice of reducing agent is crucial for achieving the desired level of reduction.

| Substrate | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| Quinoxaline derivatives | H2, Rh-thiourea complex | Tetrahydroquinoxaline derivatives | nih.gov |

| 2-Substituted quinoxalines | Dihydrophenanthridine, Chiral phosphoric acid/Borane | 2-Substituted tetrahydroquinoxalines | acs.org |

| Pyrazinone nucleosides | - | Piperazin-2-one nucleosides | nih.gov |

Functional Group Interconversions on Octahydro-cyclopentapyrazine Derivatives

Derivatives of the octahydro-cyclopentapyrazine scaffold bearing functional groups can undergo a variety of interconversions. For instance, a pyrazinecarboxylic acid derivative could be converted into an amide, ester, or alcohol. The synthesis of various substituted pyrazinecarboxamides has been reported, demonstrating the feasibility of modifying functional groups on the pyrazine ring.

These transformations allow for the synthesis of a wide range of derivatives with potentially different chemical and biological properties.

Heterocyclic Annulation Reactions involving the Octahydro-cyclopentapyrazine Core

Annulation reactions involve the construction of a new ring onto an existing one. In the context of the octahydro-cyclopentapyrazine core, annulation reactions could be used to build additional heterocyclic rings onto the pyrazine moiety. For example, the synthesis of 5H-pyrazino[2,3-b]indoles has been achieved from indole-2,3-dione derivatives, demonstrating the fusion of an indole (B1671886) ring system onto a pyrazine ring. scispace.comresearchgate.netresearchgate.net

Furthermore, annulation reactions on tetrahydropyridines, which are structurally similar to tetrahydropyrazines, have been used to construct bicyclic systems. rsc.org Similar strategies could potentially be applied to the saturated portion of the octahydro-cyclopentapyrazine scaffold to create more complex polycyclic structures. Catalytic annulation reactions are a powerful tool for the efficient construction of complex cyclic and heterocyclic frameworks. mdpi.com

Role of Octahydro Cyclopentapyrazine Scaffolds in Advanced Chemical Design

Chiral Scaffolds and Ligands in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as different stereoisomers of a molecule can exhibit vastly different biological activities. The octahydro-cyclopentapyrazine scaffold, with its inherent chirality, presents a valuable platform for the development of chiral ligands and auxiliaries for asymmetric synthesis.

The direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines has been achieved through methods such as the catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. nih.gov This approach, utilizing a chiral phosphoric acid as a catalyst, allows for the preparation of these medicinally relevant structures with high yields and enantioselectivities. nih.gov Asymmetric hydrogenation is another powerful technique that has been successfully applied to produce chiral tetrahydropyrrolo[1,2-a]pyrazines. researchgate.net These synthetic advancements are crucial as the specific stereochemistry of derivatives of this scaffold has been shown to be critical for their biological efficacy. researchgate.net

While the direct application of octahydro-cyclopentapyrazine-based ligands in asymmetric catalysis is an emerging area, the development of synthetic routes to chiral derivatives is a key first step. The availability of enantiopure forms of this scaffold opens the door to their exploration as ligands for a variety of metal-catalyzed asymmetric transformations. The design of novel chiral ligands is a continuous effort in chemical synthesis, with pyridine-oxazoline type ligands being one example of a class that has seen a recent resurgence in interest for asymmetric catalysis. rsc.orgrsc.org The development of chiral octahydro-cyclopentapyrazine-based ligands could similarly lead to new and efficient asymmetric methodologies.

| Asymmetric Synthesis Method | Product Type | Key Features |

| Catalytic Asymmetric Intramolecular aza-Friedel-Crafts Reaction | Chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines | High yields and enantioselectivities; catalyzed by chiral phosphoric acid. nih.gov |

| Asymmetric Hydrogenation | Chiral tetrahydropyrrolo[1,2-a]pyrazines | High atom economy; mild reaction conditions. researchgate.net |

Building Blocks for the Synthesis of Complex Heterocyclic Architectures

The octahydro-cyclopentapyrazine core serves as a versatile building block for the construction of more complex, fused heterocyclic systems. The ability to functionalize the nitrogen atoms and the carbon backbone of the scaffold allows for the synthesis of a diverse range of molecular architectures.

Reviews of synthetic strategies highlight numerous methods for constructing dihydropyrrolo[1,2-a]pyrazinone rings, which are present in a wide array of bioactive natural products and their analogs. mdpi.com These methods often involve fusing a pyrazinone ring to an existing pyrrole (B145914) or employing multicomponent reactions. mdpi.com Furthermore, the pyrazine (B50134) ring system, in general, is a platform for the total synthesis of various natural products and medicinally important compounds. nih.gov For instance, pyrazines and pyridazines fused to 1,2,3-triazoles represent a class of heterocycles with applications in medicinal chemistry and materials science. mdpi.com

The development of practical synthetic approaches for fused heterocyclic systems, such as those containing an s-triazine ring, underscores the modularity of these building blocks in creating novel molecular frameworks. mdpi.com The synthesis of pyrrolo[2,1-f] nih.govresearchgate.netpsu.edutriazine, a fused heterocycle found in several kinase inhibitors and nucleoside drugs, further illustrates the importance of these fused systems in drug discovery. nih.gov The octahydro-cyclopentapyrazine scaffold, with its inherent three-dimensional structure, provides a unique starting point for the synthesis of complex, polycyclic molecules with well-defined spatial arrangements of functional groups.

Exploration of Novel Chemical Space based on the Octahydro-cyclopentapyrazine Core

The exploration of novel chemical space is a critical endeavor in the quest for new drugs and functional molecules. The octahydro-cyclopentapyrazine scaffold provides a robust foundation for this exploration due to its structural and chemical properties. By systematically modifying the core structure, chemists can generate libraries of compounds with diverse physicochemical properties and biological activities.

Derivatives of the octahydropyrrolo[1,2-a]pyrazine (B1198759) scaffold have been investigated for a range of biological targets. For example, the pyrrolotriazinone core, a related heterocyclic system, is being explored for the development of bioactive modulators. nih.gov The pyrrolo[2,1-f] nih.govresearchgate.netpsu.edutriazine scaffold has been identified as a promising framework for targeting kinases in cancer therapy. nih.gov

A notable example of the exploration of chemical space based on this core is the identification of cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine (COPP) derivatives as inhibitors of human N-Myristoyltransferase-1 (NMT-1), an emerging therapeutic target. psu.edu A screening of approximately 16,000 compounds identified this chemotype as inhibitory, with subsequent structure-activity relationship (SAR) studies leading to the optimization of these inhibitors. psu.edu This demonstrates how a single core scaffold can be elaborated to probe a specific biological target and generate novel lead compounds.

| Scaffold Derivative | Biological Target/Application | Significance |

| Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine (COPP) | Human N-Myristoyltransferase-1 (NMT-1) | Identification of a novel family of enzyme inhibitors. psu.edu |

| Pyrrolo[2,1-f] nih.govresearchgate.netpsu.edutriazine | Kinases | Development of potential cancer therapeutics. nih.gov |

| Imidazo[1,2-a]pyrazine | Leishmania Casein Kinase 1 (L-CK1.2) | Design of promising antileishmanial agents. rsc.org |

Precursors in the Development of New Chemical Entities (NCEs)

A New Chemical Entity (NCE) is a molecule with a novel and distinct chemical structure that has not been previously approved as a drug. The octahydro-cyclopentapyrazine scaffold has proven to be a valuable precursor for the development of NCEs with therapeutic potential.

The discovery of imidazo[1,2-a]pyrazine derivatives as promising antileishmanial agents targeting Leishmania casein kinase 1 (L-CK1.2) highlights the utility of this scaffold in addressing infectious diseases. rsc.org Through pharmacophore-guided optimization, researchers were able to design potent and selective inhibitors with no significant mammalian cytotoxicity. rsc.org

In another area of therapeutic research, derivatives of the related pyrrolo[2,1-f] nih.govresearchgate.netpsu.edutriazine scaffold have been investigated as inhibitors of various kinases, which are key targets in oncology. eurekaselect.com The versatility of this heterocyclic system allows for structural modifications to achieve selectivity for specific kinases, a crucial aspect in the design of targeted cancer therapies. nih.gov The development of these NCEs from the octahydro-cyclopentapyrazine core and its analogs underscores the importance of this scaffold in modern drug discovery programs. The ability to generate diverse libraries of compounds based on this core structure facilitates the identification of novel drug candidates with improved efficacy and safety profiles.

Q & A

Q. What are the established synthetic routes for (4aR,7aS)-rel-Octahydro-cyclopentapyrazine, and how can reaction conditions be optimized?

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

Methodological Answer:

- NMR : Analyze and chemical shifts to confirm stereochemistry. For example, axial vs. equatorial proton environments in the octahydro structure show distinct splitting patterns .

- HRMS : Verify molecular ion peaks (e.g., m/z 226.318 for CHNO) to confirm molecular weight .

- IR : Identify characteristic carbonyl stretches (e.g., 1680–1720 cm for tert-butyl esters) .

Q. How should experimental designs account for stability and degradation during storage?

Methodological Answer:

- Controlled variables : Use split-split plot designs to test stability across temperature (e.g., 4°C vs. 25°C), humidity, and light exposure .

- Analytical endpoints : Monitor degradation via HPLC retention time shifts or new impurity peaks (e.g., tert-butyl ester hydrolysis to carboxylic acid) .

Advanced Research Questions

Q. How does stereochemical configuration influence biological activity in related compounds, and what methods validate these effects?

Methodological Answer:

- Theoretical framework : Link to molecular docking studies to predict binding affinity differences between (4aR,7aS) and other stereoisomers .

- In vitro assays : Compare activity in receptor-binding assays (e.g., GPCRs) using enantiomerically pure samples . Example : Aryl piperazine derivatives show 10–50× potency variations depending on stereochemistry .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

Methodological Answer:

Q. What computational approaches predict the compound’s physicochemical properties (e.g., logP, pKa) for drug discovery?

Methodological Answer:

- Software tools : Use Schrödinger’s QikProp or ACD/Labs to estimate logP (predicted 1.8–2.2) and pKa (tertiary amine ~9.5) .

- Validation : Compare predictions with experimental HPLC-derived logD values (pH 7.4) .

Methodological Notes

- Data contradiction analysis : When discrepancies arise (e.g., conflicting bioactivity data), apply Bayesian statistical models to weigh evidence quality and experimental error margins .

- Theoretical grounding : Always anchor synthesis or analysis workflows to established frameworks (e.g., retrosynthetic analysis for route design) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.